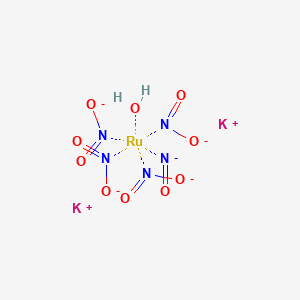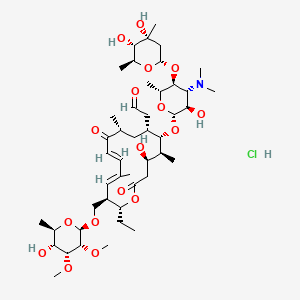![molecular formula C28H36N4O2S B1144043 (3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1318074-27-9](/img/structure/B1144043.png)
(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of compounds with complex structures involving piperazine, isoindole, and benzo[d]isothiazol units are of interest due to their potential biomedical applications. These compounds often exhibit significant bioactivities, including anticancer and antimicrobial properties.
Synthesis Analysis
A series of hybrid compounds containing chalcone and methanoisoindole units were synthesized, showcasing the methods for creating complex molecules with potential anticancer and antimicrobial activities (Kocyigit et al., 2017).
Molecular Structure Analysis
Studies on piperazine-2,5-diones revealed polymorphic crystalline forms and different hydrogen-bonding networks, emphasizing the importance of molecular structure in determining the properties of these compounds (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The cyclization of specific diones under different conditions demonstrated the versatility of these compounds in forming new structures with potentially useful biological activities (Zborovskii et al., 2011).
Physical Properties Analysis
The crystal structure and solution conformations of substituted piperazine-2,5-diones highlight the influence of molecular configurations on the physical properties of these compounds (Elix et al., 1986).
Chemical Properties Analysis
Compounds exhibiting novel synthesis pathways and chemical reactions underpin the chemical diversity and reactivity of this class of molecules. Their interactions and transformations provide insights into the potential applications and functionalities of similar complex compounds (Neue et al., 2013).
Scientific Research Applications
Pharmacological Profile and Potential Antipsychotic Effects
Research has identified a series of N-substituted cyclic imide derivatives, including the mentioned compound, demonstrating potent properties as antipsychotics. These compounds show potent and balanced in vitro activities on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. Such properties suggest a promising pharmacological profile for potential antipsychotic candidates, exhibiting low to moderate activities on other receptors and channels, indicating a reduced risk for side effects common in antipsychotic treatments like weight gain, orthostatic hypotension, and QT prolongation (Mingshuo Xu et al., 2018).
Anticancer and Antimicrobial Properties
Novel hybrid compounds containing methanoisoindole units have been synthesized and evaluated for their anticancer activity against certain cell lines and antimicrobial activity against human pathogens. These studies reveal that the derivatives exhibit significant anticancer and antimicrobial activities, suggesting their potential for biomedical applications. The compounds have also been evaluated for inhibition effects against human carbonic anhydrase I and II isoenzymes, showing impressive inhibitory potentials which could be leveraged in various therapeutic applications (U. M. Kocyigit et al., 2017).
Investigation into New Antipsychotic Drugs
Further research into derivatives of lurasidone, a drug approved for the treatment of schizophrenia, focuses on obtaining compounds with similar activity profiles but reduced affinity for certain serotonin receptors while increasing affinity for others. This indicates a continued interest in refining the therapeutic profile of antipsychotic medications for enhanced efficacy and reduced side effects, showcasing the compound's relevance in the development of next-generation antipsychotic drugs (Przemysław Zaręba et al., 2020).
Luminous Properties and Potential in HIV Treatment
Another intriguing application area includes the exploration of luminous properties and photo-induced electron transfer in related compounds, indicating potential uses in materials science, particularly in the development of optical materials and sensors. Additionally, some derivatives have shown potent anti-HIV activity, marking their significance in the search for new treatments for infectious diseases (Jiaan Gan et al., 2003).
properties
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1S,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-NGQQDWMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)
